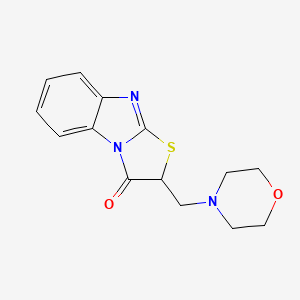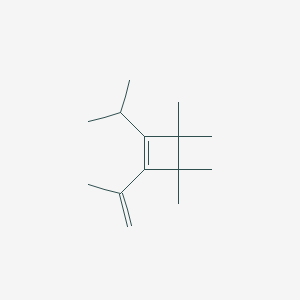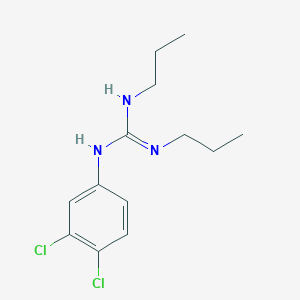
2-Propenamide, N,N'-1,3-phenylenebis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two propenamide groups attached to a 1,3-phenylenebis core, with each propenamide group containing a 2-methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] typically involves the reaction of 1,3-phenylenediamine with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propenamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the propenamide groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] involves its interaction with molecular targets through its propenamide groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application. The compound’s reactivity is influenced by the presence of the 2-methyl substituents, which can affect its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, N,N’-1,2-phenylenebis[2-methyl-]
- 2-Propenamide, N,N’-1,4-phenylenebis[2-methyl-]
- 2-Propenamide, N,N’-1,3-phenylenebis[methylene]
Uniqueness
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] is unique due to its specific substitution pattern on the phenylene ring, which can influence its chemical properties and reactivity. The presence of the 2-methyl groups on the propenamide moieties also adds to its distinct characteristics compared to other similar compounds.
Eigenschaften
CAS-Nummer |
25256-12-6 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-methyl-N-[3-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13(17)15-11-6-5-7-12(8-11)16-14(18)10(3)4/h5-8H,1,3H2,2,4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
GPZMMHLFZGNTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


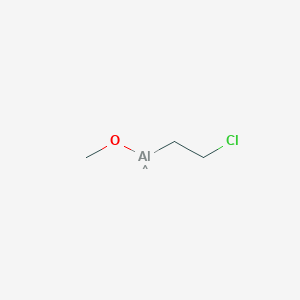

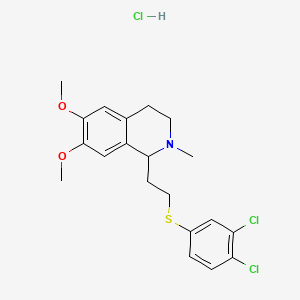

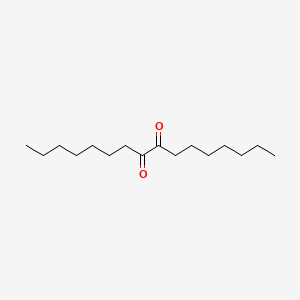

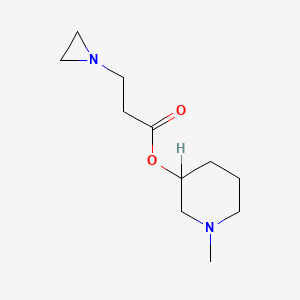
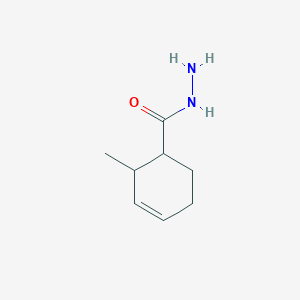
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
